molecular formula C21H20Br2N2O2 B2648364 6-(3,5-dibromo-4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one CAS No. 1024228-08-7

6-(3,5-dibromo-4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

Katalognummer B2648364
CAS-Nummer: 1024228-08-7
Molekulargewicht: 492.211
InChI-Schlüssel: DOFYPIAUJQHJJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a derivative of benzodiazepine, which is a class of psychoactive drugs. Benzodiazepines are widely used in medicine for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzodiazepines in general can undergo various reactions including N-alkylation and acylation .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Benzodiazepine derivatives, such as those studied by Kravtsov et al. (2012), have been synthesized and their crystal structures analyzed. These studies help in understanding the molecular configurations and potential interactions with biological targets, which is crucial for drug design and development (Kravtsov et al., 2012).

Photoluminescent Properties

Research by Ismail et al. (2021) explored the design and synthesis of novel benzodiazepine derivatives with a focus on their photoluminescent properties. Such studies are significant for developing compounds with potential applications in imaging, sensors, and other photoluminescent technologies (Ismail et al., 2021).

Reactivity and Derivatization

Studies on the reactivity of benzodiazepine derivatives, such as those conducted by Gharbi et al. (2005), provide insights into how these compounds can be modified or functionalized to enhance their properties or develop new compounds with desired biological activities (Gharbi et al., 2005).

AMPA Receptor Antagonism

Benzodiazepine derivatives have been evaluated for their potential as noncompetitive AMPA receptor antagonists, which could have implications for developing treatments for neurological disorders. Wang et al. (1998) synthesized a group of benzodiazepinones that showed potent anticonvulsant activity in this context (Wang et al., 1998).

Molecular Property Studies

Theoretical studies on benzodiazepine derivatives, like those by Abirou et al. (2007), aim to understand the molecular properties of these compounds. Such research is pivotal for predicting how modifications to the benzodiazepine structure might impact its biological activity and pharmacological profile (Abirou et al., 2007).

Wirkmechanismus

Benzodiazepines work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Safety and Hazards

Benzodiazepines can cause physical dependence and withdrawal symptoms if used for a long period of time. They are also associated with an increased risk of suicide, particularly in elderly patients .

Eigenschaften

IUPAC Name

6-(3,5-dibromo-4-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Br2N2O2/c1-21(2)9-16-18(17(26)10-21)19(11-7-12(22)20(27)13(23)8-11)25-15-6-4-3-5-14(15)24-16/h3-8,19,24-25,27H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFYPIAUJQHJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=C(C(=C4)Br)O)Br)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.